

A Comprehensive Technical Guide to 2-Hydroxybenzohydrazide: Synthesis, Properties, and Applications

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Compound of Interest

Compound Name: **2-Hydroxybenzohydrazide**

Cat. No.: **B147611**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxybenzohydrazide, a versatile organic compound, serves as a crucial scaffold in medicinal chemistry and materials science. Its unique structural features, comprising a hydrazide functional group attached to a hydroxyl-substituted benzene ring, enable it to be a precursor in the synthesis of a wide array of derivatives and metal complexes.^[1] This guide provides an in-depth overview of **2-Hydroxybenzohydrazide**, including its chemical identity, physicochemical properties, synthesis protocols, and biological activities, with a focus on its potential applications in drug development.

Chemical Identity

IUPAC Name

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is **2-hydroxybenzohydrazide**.^{[1][2][3]}

Synonyms

2-Hydroxybenzohydrazide is known by several other names in the literature and commercial products. The most common synonyms include:

- Salicyl hydrazide[3]
- Salicyloyl hydrazide[3]
- Salicylic acid hydrazide[1][3]
- 2-Hydroxybenzhydrazide[1][3]
- Salicylhydrazide[3]
- 2-Hydroxybenzoylhydrazine[3]
- o-Hydroxybenzhydrazide[3]
- Benzoic acid, 2-hydroxy-, hydrazide[3]

Physicochemical Properties

The fundamental physicochemical properties of **2-Hydroxybenzohydrazide** are summarized in the table below.

Property	Value	Reference
CAS Number	936-02-7	[2]
Molecular Formula	C ₇ H ₈ N ₂ O ₂	[2][3]
Molecular Weight	152.15 g/mol	[3]
Appearance	White to cream or pale brown crystalline solid	[2]
Melting Point	140-141 °C	[4]
Purity	>98%	[2]

Synthesis of 2-Hydroxybenzohydrazide and Its Derivatives

2-Hydroxybenzohydrazide is commonly synthesized through the reaction of a salicylic acid ester, such as methyl salicylate, with hydrazine hydrate.^[4] This reaction can be carried out using conventional heating or, more efficiently, through microwave irradiation, which offers a greener and faster alternative.^[1] The resulting **2-Hydroxybenzohydrazide** can then be used as a precursor to synthesize various derivatives, often through condensation reactions with aldehydes or ketones.^{[1][4]}

Synthesis Yields

The table below presents the reported yields for the synthesis of **2-Hydroxybenzohydrazide** and some of its derivatives.

Compound	Synthesis Method	Yield (%)	Reference
2-Hydroxybenzohydrazide	Microwave Irradiation (from Methyl Salicylate)	86	[4]
2-Hydroxybenzohydrazide	Conventional (from Wintergreen Oil)	74	[5]
N'-Benzylidene-2-hydroxybenzohydrazide	Microwave Irradiation	68-81	[4]
N'-(2-Methoxybenzylidene)-2-hydroxybenzohydrazide	Microwave Irradiation	68-81	[4]
N'-(4-Methoxybenzylidene)-2-hydroxybenzohydrazide	Microwave Irradiation	68-81	[4]
(E)-N'-(3-bromo-4-hydroxy-5-methoxybenzylidene)-2-hydroxybenzohydrazide	Stirring at Room Temperature	33.69	[5]

Experimental Protocols

Synthesis of 2-Hydroxybenzohydrazide via Microwave Irradiation

This protocol describes a green chemistry approach to the synthesis of **2-Hydroxybenzohydrazide**.

Materials:

- Methyl salicylate
- Hydrazine hydrate
- Microwave reactor

Procedure:

- React methyl salicylate with hydrazine hydrate in a microwave reactor.
- Apply microwave irradiation at 160 Watts for a duration of 2-8 minutes.[\[4\]](#)
- Monitor the reaction progress using an appropriate method, such as Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Add 20-30 ml of distilled water to the mixture.
- Filter the resulting precipitate and wash it with ethanol.
- Recrystallize the product from absolute ethanol to obtain pure **2-Hydroxybenzohydrazide** as white needle-like crystals.[\[4\]](#)

Synthesis of 2-Hydroxybenzohydrazide Derivatives via Condensation Reaction

This protocol outlines the synthesis of Schiff base derivatives of **2-Hydroxybenzohydrazide**.

Materials:

- **2-Hydroxybenzohydrazide**

- Substituted benzaldehyde (e.g., benzaldehyde, 2-methoxybenzaldehyde, 4-methoxybenzaldehyde)
- Ethanol

Procedure:

- Prepare an equimolar mixture of **2-Hydroxybenzohydrazide** (10 mmol) and the desired benzaldehyde derivative (20 mmol) in 12 ml of ethanol.[4]
- Stir the mixture until it becomes homogeneous.
- Evaporate the ethanol completely.
- The progress of the reaction can be monitored by TLC.
- Cool the mixture to room temperature.
- Add 20-30 ml of distilled water, then filter and wash the product with ethanol.[4]
- Recrystallize the crude product using absolute ethanol to obtain the pure derivative.[4]

Antibacterial Activity Assay (Well Diffusion Method)

This protocol details the evaluation of the antibacterial activity of **2-Hydroxybenzohydrazide** derivatives against *Escherichia coli*.

Materials:

- Synthesized **2-Hydroxybenzohydrazide** derivatives
- *Escherichia coli* culture
- Nutrient agar plates
- Sterile well borer
- Amoxicillin (as a reference drug)[4]

Procedure:

- Prepare nutrient agar plates and allow them to solidify.
- Inoculate the surface of the agar plates uniformly with a standardized suspension of *E. coli*.
- Create wells in the agar using a sterile borer.
- Prepare solutions of the test compounds (e.g., **N'-benzylidene-2-hydroxybenzohydrazide**, **N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide**, and **N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide**) at various concentrations.
- Add a fixed volume of each test solution to the respective wells.
- Add a solution of amoxicillin to one well as a positive control.
- Incubate the plates under appropriate conditions for bacterial growth.
- Measure the diameter of the zone of inhibition around each well.
- Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits visible bacterial growth.

Antioxidant Activity Assay (DPPH Radical Scavenging)

This protocol describes the assessment of the antioxidant potential of compounds using the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.

Materials:

- Test compounds
- DPPH solution (0.1 mM in ethanol)
- Ethanol
- Spectrophotometer

Procedure:

- Prepare a 0.1 mM solution of DPPH in ethanol.[6]
- Prepare various concentrations of the test compounds.
- In a test tube, mix a specific volume of the test compound solution with the DPPH solution. A common procedure is to add 2.96 ml of the DPPH solution to 40 μ l of the test sample (with DMSO used to make up the volume).[6]
- Incubate the reaction mixture in the dark at room temperature for 20-30 minutes.[6]
- Measure the absorbance of the solution at 517 nm using a spectrophotometer.[6]
- A control sample containing only the DPPH solution and the solvent is also measured.
- The percentage of radical scavenging activity is calculated using the formula: % Radical Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

Biological Activities and Applications

Derivatives of **2-Hydroxybenzohydrazide** have shown promising biological activities, making them interesting candidates for drug development.

Antibacterial Activity

Several studies have demonstrated the antibacterial potential of **2-Hydroxybenzohydrazide** derivatives, particularly against *Escherichia coli*.[4][7] The presence of certain functional groups, such as methoxy and hydroxyl groups on the benzene ring, appears to be important for their activity.[4]

Minimum Inhibitory Concentrations (MIC) against *E. coli*

Compound	MIC (ppm)	Reference
N'-benzylidene-2-hydroxybenzohydrazide	>1000	[4]
N'-(2-methoxybenzylidene)-2-hydroxybenzohydrazide	1000	[4]
N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide	120	[4]

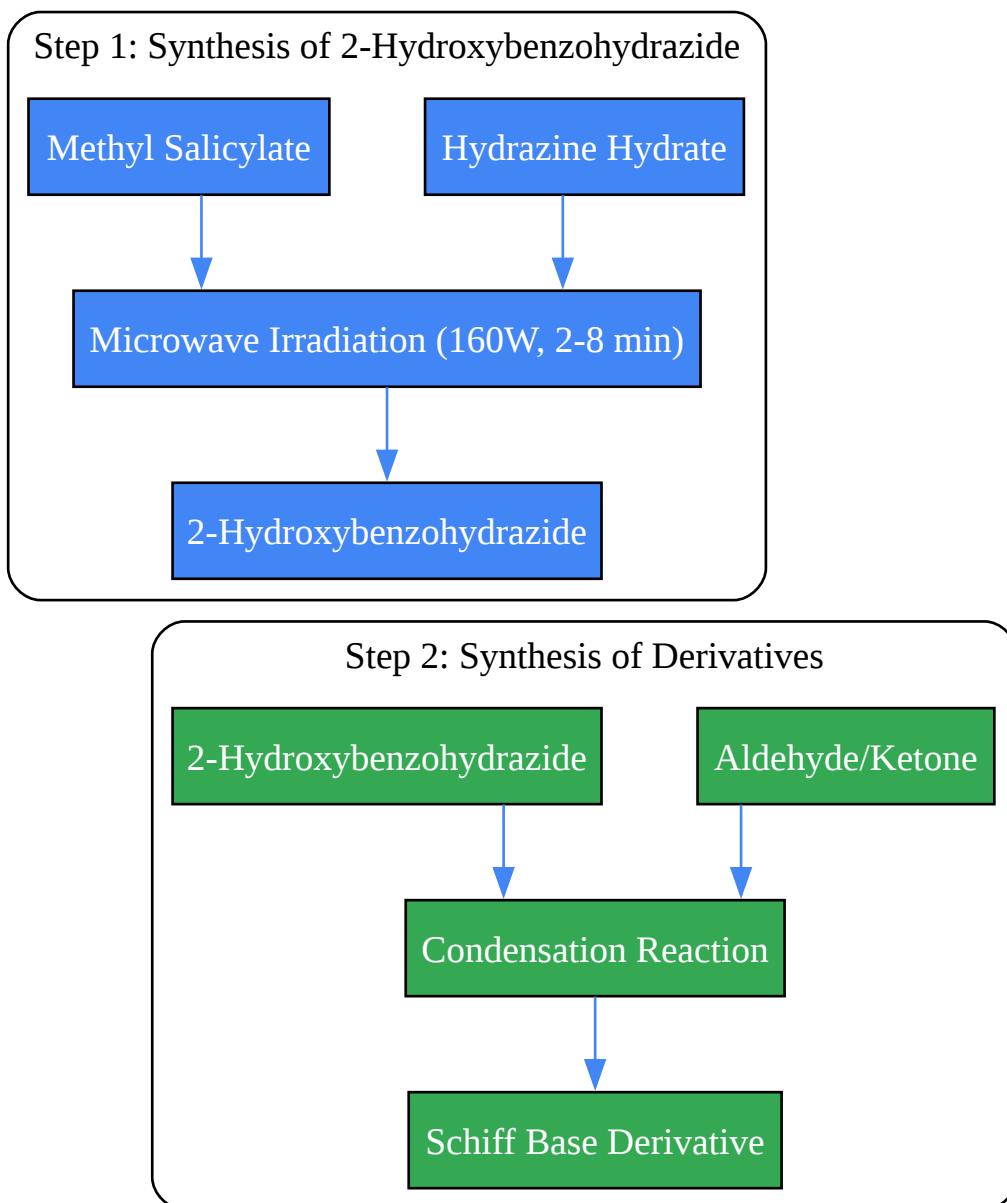
Molecular Docking Studies

To understand the mechanism of action of these compounds, molecular docking studies have been performed. For instance, derivatives of **2-Hydroxybenzohydrazide** have been docked with the enoyl-acyl carrier protein reductase (ENR) inhibitor receptor, a key enzyme in bacterial fatty acid synthesis.[4][7] These studies help in predicting the binding affinity and interactions of the compounds with the target protein, providing insights for the design of more potent antibacterial agents.[4]

Visualized Workflows

Synthesis of 2-Hydroxybenzohydrazide Derivatives

The following diagram illustrates the general two-step synthesis process for **2-Hydroxybenzohydrazide** and its derivatives.



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Caption: A workflow for the synthesis of **2-Hydroxybenzohydrazide** and its derivatives.

Conclusion

2-Hydroxybenzohydrazide is a valuable building block in the development of new therapeutic agents and functional materials. Its straightforward synthesis and the ease of derivatization allow for the creation of a diverse library of compounds with a range of biological activities. The information presented in this guide, from its fundamental properties to detailed experimental

protocols, is intended to support researchers and scientists in their efforts to explore the full potential of this versatile molecule. Further investigations into the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of novel compounds with enhanced efficacy and specificity for various therapeutic targets.

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